Inferred Potency for Enzyme Inhibition via Trifluoromethyl Moiety
Direct activity data for this specific compound is not available in public literature. However, the presence of the 3-trifluoromethylphenyl substituent in sulfonamide scaffolds is often associated with enhanced potency compared to unsubstituted or halogen-substituted analogs, as observed in other series. In a related study on NPP inhibitors, an analog with a 2,4-dichlorophenyl group (3h) showed an IC50 of 1.23 µM against h-NPP1, while other analogs (3d, 3q) with different substitutions showed sub-micromolar activity (0.73-0.81 µM) [1]. This highlights the sensitivity of activity to specific aryl substitutions.
| Evidence Dimension | In vitro enzyme inhibition (h-NPP1) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | N-(2,4-dichlorophenyl)quinoline-8-sulfonamide (3h): IC50 = 1.23 ± 0.011 µM; N-(2-fluoro-5-methylbenzyl)quinoline-8-sulfonamide (3d): IC50 = 0.812 ± 0.071 µM; N-(2-fluorophenyl)quinoline-8-sulfonamide (3q): IC50 = 0.78 ± 0.07 µM |
| Quantified Difference | Comparator IC50 values range from 0.73 µM to 1.23 µM, demonstrating that small structural changes cause up to a 1.7-fold difference in potency. |
| Conditions | In vitro enzyme inhibition assay using human NPP1 |
Why This Matters
This class-level data indicates that the specific N-[3-(trifluoromethyl)phenyl] substituent is a key variable that cannot be assumed to have the same activity profile as other aryl-substituted quinoline-8-sulfonamides, necessitating direct experimental comparison for any specific research application.
- [1] Pursing Quinoline-8-Sulfonamide derivatives for the identification of potent NPPs inhibitors: In silico molecular docking, molecular dynamics simulations and density field theory (DFT) studies. Results in Chemistry. 2025 Sep;17:102556. DOI: 10.1016/j.rechem.2025.102556. View Source
